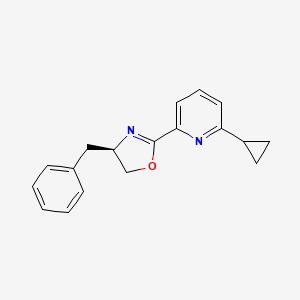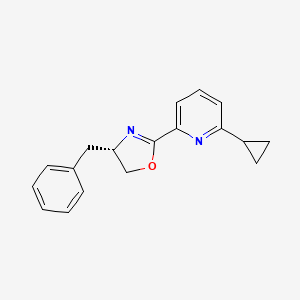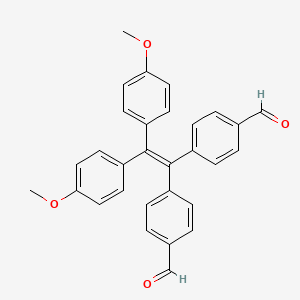
4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde is an organic compound with the molecular formula C₃₀H₂₄O₄ and a molecular weight of 448.50 g/mol . It is a pale yellow solid with a distinct aromatic odor . This compound is known for its applications in various fields of chemical research.
Preparation Methods
The synthesis of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be achieved through the reaction of benzaldehyde with diphenylethylene lithium . The reaction conditions typically involve an inert atmosphere and room temperature storage . Industrial production methods may vary, but the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways . The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its behavior in different environments.
Comparison with Similar Compounds
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be compared with similar compounds such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: This compound has a similar structure but lacks the methoxy groups, which can affect its reactivity and applications.
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)dibenzaldehyde:
The uniqueness of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde lies in its methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions.
Properties
IUPAC Name |
4-[1-(4-formylphenyl)-2,2-bis(4-methoxyphenyl)ethenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O4/c1-33-27-15-11-25(12-16-27)30(26-13-17-28(34-2)18-14-26)29(23-7-3-21(19-31)4-8-23)24-9-5-22(20-32)6-10-24/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMRWSLKXBEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B8227733.png)
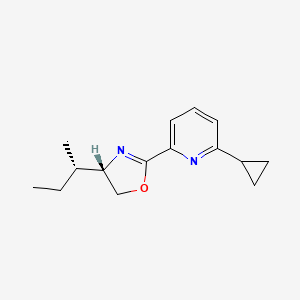
![(9S,12S)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227743.png)
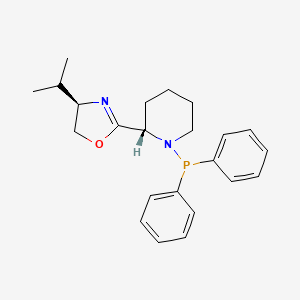
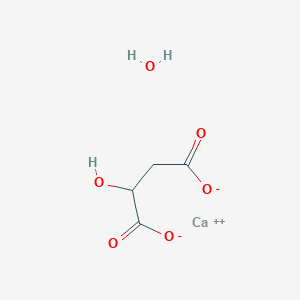
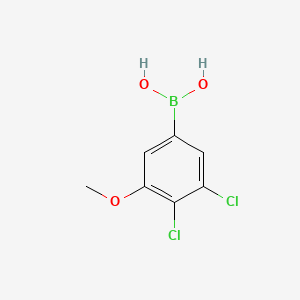
![1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B8227782.png)
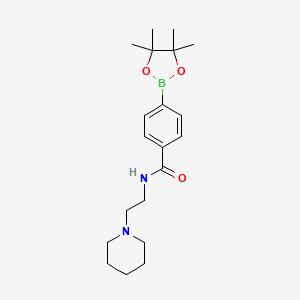
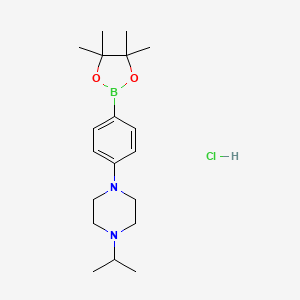
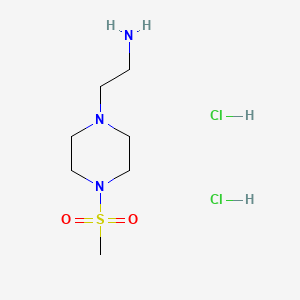
![2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8227804.png)
